N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a furan ring, a benzodioxine moiety, and a carbohydrazide group
Preparation Methods
The synthesis of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bonds in the compound can be reduced using hydrogenation reactions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, demonstrating activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death. The compound may also interfere with essential metabolic pathways within the microbial cells.
Comparison with Similar Compounds
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be compared with other similar compounds, such as:
Furan-2-carbaldehyde derivatives: These compounds share the furan ring structure and exhibit similar reactivity in chemical reactions.
Benzodioxine derivatives: Compounds with the benzodioxine moiety may have similar applications in materials science and medicinal chemistry.
Carbohydrazide derivatives: These compounds are known for their antimicrobial properties and potential therapeutic applications.
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-16(18-17-9-3-5-12-6-4-10-20-12)15-11-21-13-7-1-2-8-14(13)22-15/h1-10,15H,11H2,(H,18,19)/b5-3+,17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBUGJXLXOMEPO-AHEHSYJASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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